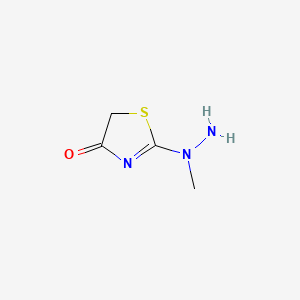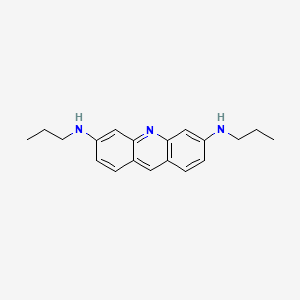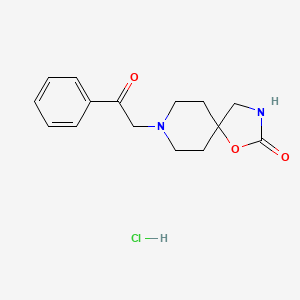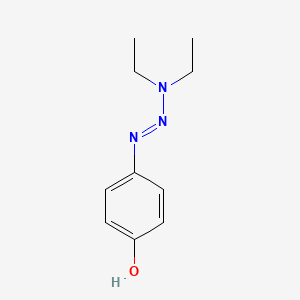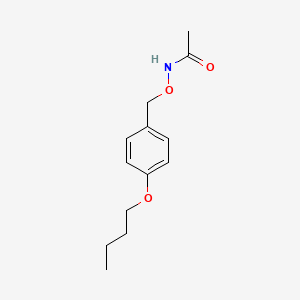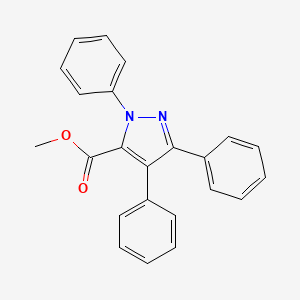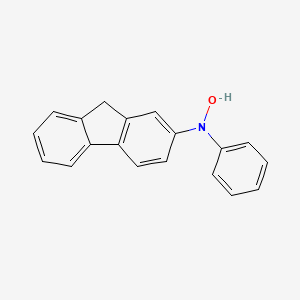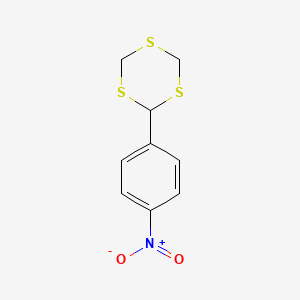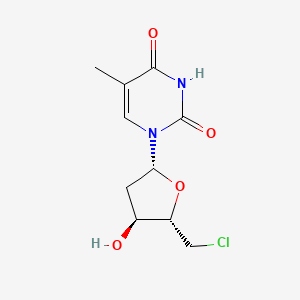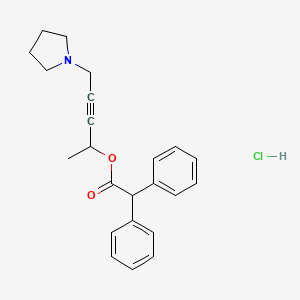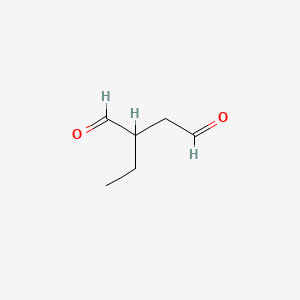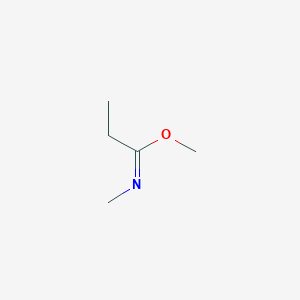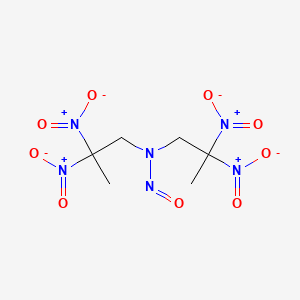
N-Nitrosobis(2,2-dinitropropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosobis(2,2-dinitropropyl)amine is a chemical compound with the molecular formula C₆H₁₀N₆O₁₀The compound is characterized by its nitroso and nitro functional groups, which contribute to its reactivity and energetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Nitrosobis(2,2-dinitropropyl)amine can be synthesized through the nitrosation of bis(2,2-dinitropropyl)amine. This process typically involves the reaction of bis(2,2-dinitropropyl)amine with a nitrosating agent such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the compound’s energetic nature and potential hazards associated with its synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitrosobis(2,2-dinitropropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to replace the nitroso group.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitroso compounds .
Wissenschaftliche Forschungsanwendungen
N-Nitrosobis(2,2-dinitropropyl)amine has several scientific research applications:
Chemistry: It is studied for its energetic properties and potential use in propellants and explosives.
Biology: Research explores its effects on biological systems, including its mutagenic and carcinogenic potential.
Medicine: Investigations into its potential therapeutic applications and toxicological effects.
Industry: Used in the development of high-energy materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of N-Nitrosobis(2,2-dinitropropyl)amine involves the decomposition of the nitroso and nitro groups, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and cellular membranes, resulting in mutagenic and cytotoxic effects. The compound’s reactivity is influenced by the steric and electronic properties of its functional groups .
Vergleich Mit ähnlichen Verbindungen
- N-Nitrosobis(2-hydroxypropyl)amine
- N-Nitrosobis(2-oxopropyl)amine
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
- N-Nitroso-2,6-dimethylmorpholine
Comparison: N-Nitrosobis(2,2-dinitropropyl)amine is unique due to its high energy content and specific reactivity patterns. Compared to similar compounds, it exhibits distinct energetic properties and a different spectrum of biological activities. For instance, N-Nitrosobis(2-oxopropyl)amine is known for its potent carcinogenic effects, while this compound is primarily studied for its energetic applications .
Eigenschaften
CAS-Nummer |
28464-26-8 |
|---|---|
Molekularformel |
C6H10N6O9 |
Molekulargewicht |
310.18 g/mol |
IUPAC-Name |
N,N-bis(2,2-dinitropropyl)nitrous amide |
InChI |
InChI=1S/C6H10N6O9/c1-5(9(14)15,10(16)17)3-8(7-13)4-6(2,11(18)19)12(20)21/h3-4H2,1-2H3 |
InChI-Schlüssel |
PQLZMPIPNSKOKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


